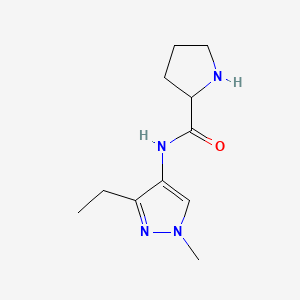
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide, also known as EPAC, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrolidine carboxamides and is structurally similar to cyclic AMP (cAMP) analogs. EPAC has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide exerts its effects through the activation of the this compound signaling pathway. This compound is a guanine nucleotide exchange factor (GEF) that activates the small GTPases Rap1 and Rap2. Activation of these GTPases leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of cell proliferation, migration, and differentiation. This compound has also been shown to regulate the immune response by modulating cytokine production. In addition, this compound has been shown to have a protective effect on the heart by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and manipulate, making it an ideal candidate for drug development. This compound has also been extensively studied, with a large body of research supporting its potential therapeutic applications. However, this compound also has some limitations for use in lab experiments. It has a short half-life, making it difficult to study its long-term effects. In addition, this compound can be difficult to target specifically, as it shares structural similarities with other molecules in the body.
Direcciones Futuras
There are several future directions for research on N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide. One area of interest is the development of this compound agonists and antagonists for use in drug development. Another area of interest is the study of this compound in the context of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms by which this compound exerts its effects and to identify potential side effects of this compound-targeted therapies.
In conclusion, this compound is a promising candidate for drug development, with potential therapeutic applications in cancer, cardiovascular disease, and inflammation. While there are still limitations to its use in lab experiments, further research on this compound could lead to the development of novel therapies for a variety of diseases.
Métodos De Síntesis
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves using enzymes to catalyze the reaction. One of the most common methods for synthesizing this compound is through the reaction of 3-ethyl-1-methylpyrazole-4-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications, including its role in cancer, cardiovascular disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth and migration of cancer cells by regulating various signaling pathways. In cardiovascular disease research, this compound has been shown to have a protective effect on the heart by reducing inflammation and oxidative stress. In inflammation research, this compound has been shown to regulate the immune response by modulating cytokine production.
Propiedades
IUPAC Name |
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-8-10(7-15(2)14-8)13-11(16)9-5-4-6-12-9/h7,9,12H,3-6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRVBYAWVBEZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(=O)C2CCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)
![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)
![1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)
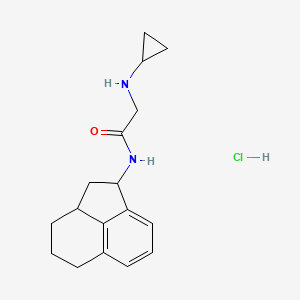
![6-[1-[(4-methoxy-4-methylpentan-2-yl)amino]ethyl]-1H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B7643375.png)
![N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643377.png)
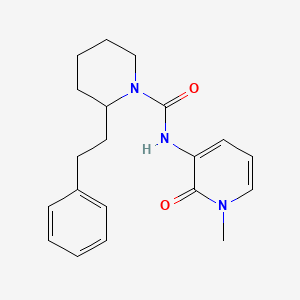
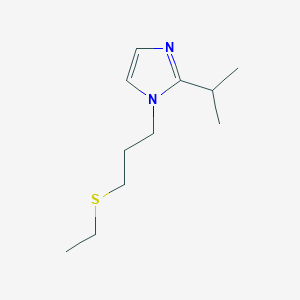
![N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643403.png)
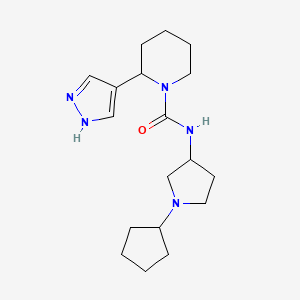
![5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7643418.png)
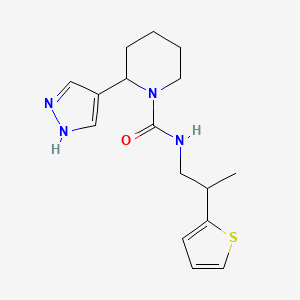

![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643444.png)